REACTION_CXSMILES
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C([Mg]Cl)(C)C.[Li+].[Cl-].Br[C:9]1[C:10]([C:16]#[N:17])=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=1.Cl[C:19]1[N:24]=[CH:23][CH:22]=[CH:21][N:20]=1>C1COCC1.[Cl-].[Zn+2].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:15][C:12]1[N:11]=[C:10]([C:16]#[N:17])[C:9]([C:19]2[N:24]=[CH:23][CH:22]=[CH:21][N:20]=2)=[CH:14][CH:13]=1 |f:0.1.2,6.7.8,^1:36,38,57,76|
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Name
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|
Quantity
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37.9 mL
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Type
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reactant
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Smiles
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C(C)(C)[Mg]Cl.[Li+].[Cl-]
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Name
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Quantity
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4 g
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Type
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reactant
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Smiles
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BrC=1C(=NC(=CC1)C)C#N
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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3.32 g
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Type
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catalyst
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Smiles
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[Cl-].[Zn+2].[Cl-]
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Name
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Quantity
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3 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=N1
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Name
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Quantity
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2.346 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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-70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to gently warm up to −40° C. in overall 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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Then, it was cooled to −78° C.
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Type
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TEMPERATURE
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Details
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to warm up to room temperature in 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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the mixture was refluxed (external temperature 100° C.)
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Type
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CUSTOM
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Details
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until complete consumption of starting chloropyrimidine (3 hours)
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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ADDITION
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Details
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poured into water (200 ml)
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Type
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TEMPERATURE
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Details
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cooled to 10° C
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Type
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EXTRACTION
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Details
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It was then extracted with EtOAc (5×200 mls)
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Type
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ADDITION
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Details
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The collected organic phases, containing large amount of colloid material and water
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Type
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WASH
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Details
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were washed with brine (200 ml)
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Type
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FILTRATION
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Details
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The water phase was filtered over a gouch
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Type
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WASH
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Details
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the solid material was washed with further EtOAc 2×300 mls)
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Type
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DRY_WITH_MATERIAL
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Details
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The collected organic phases were dried overnight over Na2SO4
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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to give (7 g) the crude material which
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Type
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CUSTOM
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Details
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was purified (Biotage Sp1 over a 240 g Silica Anolgix column
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Reaction Time |
15 min |
Name
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Type
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product
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Smiles
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CC1=CC=C(C(=N1)C#N)C1=NC=CC=N1
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Name
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Type
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product
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Smiles
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |